2-chloro-N-ethyl-N-[1-(4-fluorophenyl)ethyl]acetamide
Overview
Description
2-chloro-N-ethyl-N-[1-(4-fluorophenyl)ethyl]acetamide is a useful research compound. Its molecular formula is C12H15ClFNO and its molecular weight is 243.7 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-chloro-N-ethyl-N-[1-(4-fluorophenyl)ethyl]acetamide is the Toll-like receptor 4 (TLR4) . TLR4 is a protein that plays a vital role in the body’s immune response by recognizing foreign substances derived from microbes. Once these microbes are detected, TLR4 initiates the body’s immune response .
Mode of Action
This compound selectively inhibits TLR4-mediated cytokine production through suppression of intracellular signaling . This means that the compound interferes with the normal functioning of TLR4, thereby reducing the production of cytokines, which are small proteins that are crucial in cell signaling .
Biochemical Pathways
The compound affects the biochemical pathways associated with TLR4 signaling . When TLR4 is inhibited, the downstream effects include a decrease in the production of proinflammatory mediators such as cytokines and nitric oxide (NO) . These mediators play pivotal roles in various inflammatory diseases .
Result of Action
The result of the action of this compound is a decrease in the production of proinflammatory mediators . This can lead to a reduction in inflammation and potentially provide a therapeutic benefit in diseases characterized by excessive inflammation .
Biochemical Analysis
Biochemical Properties
2-chloro-N-ethyl-N-[1-(4-fluorophenyl)ethyl]acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances . The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing the metabolic pathways in which these enzymes are involved.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound has been found to inhibit the activity of certain kinases, leading to changes in phosphorylation states of target proteins . These changes can result in altered cellular responses, such as increased or decreased gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions but may degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, such as sustained inhibition of cell proliferation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, studies have demonstrated that low doses can modulate enzyme activity without causing significant toxicity . At higher doses, it can induce hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation . The compound can affect metabolic flux and alter the levels of metabolites, thereby influencing overall metabolic homeostasis. Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . The compound’s localization and accumulation within tissues can impact its efficacy and toxicity, making it crucial to study these aspects in detail.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its biochemical effects . The localization of this compound can influence its activity and function, highlighting the importance of understanding its intracellular dynamics.
Properties
IUPAC Name |
2-chloro-N-ethyl-N-[1-(4-fluorophenyl)ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO/c1-3-15(12(16)8-13)9(2)10-4-6-11(14)7-5-10/h4-7,9H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXJUKPVASWMNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)C1=CC=C(C=C1)F)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.